Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 892491-98-4 . It has a molecular weight of 279.34 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, and a hydrazide derivative were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7,14H2,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 279.34 .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and characterization. Research has shown the process of synthesizing various derivatives of this compound through different reactions. For example, one study described the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate by a condensation reaction, followed by characterization using techniques like LCMS, NMR, IR, and X-ray diffraction (Sanjeevarayappa et al., 2015). Another study synthesized tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, highlighting its novel chemistry and potential pharmacological applications (Gumireddy et al., 2021).
Biological Evaluation and Potential Applications
Various derivatives of this compound have been evaluated for their biological activities. For instance, some compounds have been tested for their antibacterial and anthelmintic activities, displaying moderate efficacy in certain cases (Kulkarni et al., 2016). Moreover, specific derivatives have shown promise as anti-obesity agents, with significant effects in regulating triglyceride levels and potential therapeutic applications for obesity treatment (Chen et al., 2014).
Chemical Properties and Molecular Structure
The molecular structure and properties of these compounds have been a subject of detailed study. Crystal and molecular structure analyses using X-ray diffraction and DFT calculations have provided insights into the stability and conformational properties of these compounds (Yang et al., 2021). These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The nonclassical extracellular signal-related kinase 5 (ERK5) mitogen-activated protein kinase pathway has been implicated in increased cellular proliferation, migration, survival, and angiogenesis . Hence, ERK5 inhibition may be an attractive approach for cancer treatment . The development of selective ERK5 inhibitors has been challenging . Therefore, the future direction could involve the optimization of this compound to identify nanomolar inhibitors of ERK5 .
Properties
IUPAC Name |
tert-butyl 4-(5-aminopyrimidin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFXCDLVMBOPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161755 | |
Record name | 1,1-Dimethylethyl 4-(5-amino-2-pyrimidinyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892491-98-4 | |
Record name | 1,1-Dimethylethyl 4-(5-amino-2-pyrimidinyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892491-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(5-amino-2-pyrimidinyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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